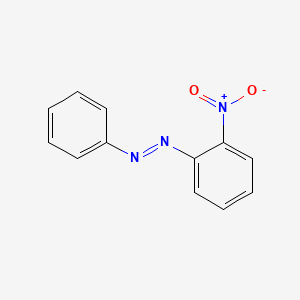

2-Nitroazobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Nitroazobenzene is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Methodology

- Diazotization : The reaction starts with an aromatic amine treated with nitrous acid to form a diazonium salt.

- Coupling Reaction : The diazonium salt is then reacted with a suitable coupling component (e.g., 2-nitrophenol) under controlled conditions to yield 2-nitroazobenzene.

Dye Industry

This compound is extensively utilized in the dye industry due to its vibrant color and stability. It serves as a precursor for various azo dyes that are applied in textiles, plastics, and food products. Azo dyes are known for their excellent lightfastness and resistance to washing .

Photochemical Applications

The compound's ability to undergo photoisomerization makes it valuable in photochemical applications. When exposed to light, this compound can switch between different conformations, which is exploited in molecular switches and optical data storage systems. This property is particularly useful in developing smart materials that respond to light stimuli .

Medicinal Chemistry

Research has indicated potential applications of this compound derivatives in medicinal chemistry. For instance, the compound has been used as a building block for synthesizing biologically active molecules such as 2-aminobenzoxazoles through annulation reactions with aryl isothiocyanates. These derivatives exhibit promising activity against various biological targets .

Case Study 1: Synthesis of 2-Aminobenzoxazoles

A recent study reported the successful synthesis of 2-aminobenzoxazoles from 2-nitrophenols using an iron(III) acetylacetonate catalyst. This method demonstrated high tolerance for various functional groups, indicating the versatility of this compound in generating complex heterocycles relevant for bioactive compounds .

| Functional Group | Yield (%) | Comments |

|---|---|---|

| Nitro | 28 | Effective under optimized conditions |

| Acetyl | Varies | Compatible with reaction conditions |

| Methylsulfonyl | High | Demonstrated good reactivity |

Case Study 2: Photochemical Behavior

In another study focused on photochemical applications, researchers explored the light-induced properties of azobenzene derivatives, including this compound. The findings highlighted its potential use in optoelectronic devices that mimic neural functions by responding to light stimuli .

化学反応の分析

Molybdenum-Catalyzed Deoxygenative Heterocyclization

2-Nitroazobenzene undergoes molybdenum-catalyzed deoxygenation to form 2-aryl-2H-benzo[ d] triazoles. This reaction proceeds via a Mo(VI)/Mo(IV) redox cycle, enabling double deoxygenation of the nitro group. Key features include:

-

Mechanism : Sequential reduction of the nitro group generates nitrene or N-oxide intermediates, followed by cyclization to triazoles .

-

Substrate Scope : Tolerates electron-donating and -withdrawing substituents, yielding products in 65–92% yields .

-

Scalability : Demonstrated on gram-scale without yield compromise .

Photochemical Isomerization and Rearrangements

Under UV irradiation, this compound derivatives exhibit complex photochemical behavior:

-

Isomerization Dynamics :

| Temperature (°C) | Rate Constant (×10−4 s−1) |

|---|---|

| 20 | 1.7 ± 0.3 |

| 30 | 3.1 ± 0.5 |

| 40 | 5.8 ± 1.0 |

-

Mechanistic Pathways :

Acid/Base-Catalyzed Rearrangements

The aci-nitro tautomer of this compound derivatives participates in pH-dependent rearrangements:

-

Cyclization : Acidic conditions promote benzisoxazoline formation via intramolecular O–N coupling (activation barrier: 18.4 kcal/mol ) .

-

Ring Opening : Base-catalyzed cleavage of benzisoxazoline yields nitroso derivatives (e.g., 2-nitrosobenzyl alcohol) .

Comparative Reaction Pathways

特性

CAS番号 |

37790-23-1 |

|---|---|

分子式 |

C12H9N3O2 |

分子量 |

227.22 g/mol |

IUPAC名 |

(2-nitrophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H9N3O2/c16-15(17)12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-9H |

InChIキー |

DSZOTMKIKJOOPG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。